molecular formula C9H15NO3 B14134549 N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide CAS No. 89188-00-1

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide

Cat. No.: B14134549
CAS No.: 89188-00-1
M. Wt: 185.22 g/mol
InChI Key: ZUOUHCOEIHYQCL-UHFFFAOYSA-N
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Description

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide is a morpholinone derivative featuring a six-membered oxan (morpholine) ring with a 4-oxo group, 6,6-dimethyl substituents, and an acetamide moiety attached at position 3. The compound’s structure confers unique physicochemical properties, such as moderate lipophilicity due to the dimethyl groups and hydrogen-bonding capacity via the acetamide and ketone functionalities.

Properties

CAS No.

89188-00-1

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

N-(6,6-dimethyl-4-oxooxan-3-yl)acetamide

InChI

InChI=1S/C9H15NO3/c1-6(11)10-7-5-13-9(2,3)4-8(7)12/h7H,4-5H2,1-3H3,(H,10,11)

InChI Key

ZUOUHCOEIHYQCL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1COC(CC1=O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide typically involves the reaction of 6,6-dimethyl-4-oxooxan-3-ylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

6,6-Dimethyl-4-oxooxan-3-ylamine+Acetic anhydrideThis compound+Acetic acid\text{6,6-Dimethyl-4-oxooxan-3-ylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 6,6-Dimethyl-4-oxooxan-3-ylamine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences and Implications

  • Thiadiazole-based metabolites () exhibit greater metabolic instability due to reactive sulfur groups, contrasting with the stable morpholinone framework .
  • Trifluoromethyl groups in benzothiazole derivatives () drastically boost lipophilicity and electron-withdrawing effects, favoring blood-brain barrier penetration .
  • Biological Activity: N,N-di-oxalamide derivatives () show antibacterial activity (MIC 3–4 μg/mL against E. coli), suggesting that the target compound’s morpholinone-acetamide structure could be optimized for similar applications . Herbicidal chloroacetamides like alachlor () highlight how chloro substituents shift functionality toward agricultural uses, a contrast to the target compound’s likely pharmaceutical scope .

Research Findings and Data

  • Synthesis Yields: Morpholinone derivatives (e.g., ) are synthesized in ~58% yield via acetylation, whereas oxalamides () achieve ~70% yields using oxalyl chloride .
  • Spectroscopic Data: Morpholinone-acetamides exhibit characteristic NMR signals (e.g., δ 1.21 ppm for isopropyl groups), aiding structural confirmation .
  • Antimicrobial Potential: While direct data are lacking, structural parallels to oxalamides suggest that N-(6,6-Dimethyl-4-oxooxan-3-yl)acetamide could be modified with sulfonamide groups to enhance antibacterial efficacy .

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